1H-Benzimidazol-4-amin

Übersicht

Beschreibung

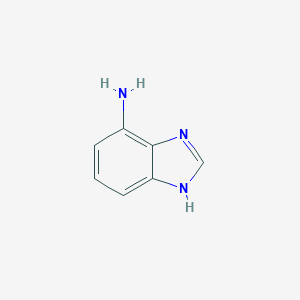

1H-Benzimidazol-4-amine is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring. This compound is an important intermediate in the synthesis of various pharmaceuticals and dyes. It is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazol-4-amine has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It is a precursor in the synthesis of drugs with antimicrobial, antiviral, and anticancer activities.

Industry: The compound is utilized in the production of dyes and pigments

Wirkmechanismus

Target of Action

1H-Benzimidazol-4-amine, also known as 1H-benzimidazol-7-amine, is a benzimidazole derivative. Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities . They are known to interact with various targets, including enzymes involved in a wide range of therapeutic uses . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial effects .

Action Environment

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles, suggesting they may be robust to various environmental conditions .

Biochemische Analyse

Biochemical Properties

1H-Benzimidazol-4-amine has been found to exhibit a wide range of biological activities. It can mimic properties of DNA bases . The compounds show not only biological activities but also are used for spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Cellular Effects

1H-Benzimidazol-4-amine has been shown to have significant effects on various types of cells. For example, it has been found to cause maximum cell death in leukemic cells with a micromolar concentration . It also shows good antimicrobial activity against S. aureus .

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazol-4-amine involves its interaction with various biomolecules. For instance, it has been found to inhibit TRPC4 and TRPC5 channels . It also exhibits potent inhibitory activity against various enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-4-amine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the reaction of o-phenylenediamine with aldehydes under acidic conditions . Microwave-assisted synthesis has also been reported to provide better yields compared to conventional heating methods .

Industrial Production Methods: In industrial settings, 1H-Benzimidazol-4-amine is typically produced through large-scale condensation reactions involving o-phenylenediamine and various aldehydes. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid to enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Benzimidazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert nitro groups to amines, enhancing the compound’s biological activity.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products formed from these reactions include various substituted benzimidazoles, which exhibit enhanced biological and chemical properties .

Vergleich Mit ähnlichen Verbindungen

1H-Benzimidazole: The parent compound with similar biological activities.

2-Aminobenzimidazole: Known for its antimicrobial and anticancer properties.

5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity

Uniqueness: 1H-Benzimidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Biologische Aktivität

1H-Benzimidazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of 1H-Benzimidazol-4-amine

1H-Benzimidazol-4-amine is a derivative of benzimidazole, a class of compounds known for their pharmacological potential. This compound has been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects. Its ability to mimic DNA bases suggests potential applications in molecular biology and drug design.

1H-Benzimidazol-4-amine interacts with multiple biological targets, leading to significant cellular effects:

- DNA Interaction : The compound can bind to DNA grooves, potentially causing DNA cleavage and cytotoxic effects. This interaction is crucial for its anticancer properties.

- Ion Channel Modulation : It has been reported to inhibit TRPC4 and TRPC5 channels, which play roles in various cellular processes including calcium signaling.

- Cholinesterase Inhibition : Certain derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential use in treating neurodegenerative diseases .

Antimicrobial Activity

1H-Benzimidazol-4-amine exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against several bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 250 µg/mL |

These results indicate that the compound has promising antibacterial and antifungal activities compared to standard antibiotics .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it induces cell death in leukemic cells at micromolar concentrations, suggesting its utility in cancer treatment. The mechanism appears to involve apoptosis induction through DNA damage.

Pharmacokinetics

The pharmacokinetic profile of 1H-Benzimidazol-4-amine indicates excellent bioavailability and stability, making it suitable for therapeutic applications. Its chemical structure allows for favorable absorption and distribution within biological systems.

Case Studies

Several studies have focused on the synthesis and biological evaluation of 1H-benzimidazol-4-amines and their derivatives:

- Antibacterial Evaluation : A series of benzimidazole derivatives were synthesized and tested for antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Compounds demonstrated varying degrees of activity, with some outperforming traditional antibiotics .

- Neuroprotective Studies : Derivatives targeting cholinesterases were evaluated for their ability to inhibit enzyme activity. Compounds showed selective inhibition profiles, highlighting their potential in treating Alzheimer's disease .

Eigenschaften

IUPAC Name |

1H-benzimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEQFPRPAEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195821 | |

| Record name | Benzimidazole, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4331-29-7 | |

| Record name | 1H-Benzimidazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4331-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-4-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzimidazole, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I33QGV1TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.